3-Acetyl-2-methylbiphenyl chemical structure and molecular weight
3-Acetyl-2-methylbiphenyl chemical structure and molecular weight
Topic: 3-Acetyl-2-methylbiphenyl: Chemical Structure, Synthesis, and Molecular Weight Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Sterically Congested Biaryl Scaffold for Medicinal Chemistry [1]
Executive Summary
3-Acetyl-2-methylbiphenyl (C₁₅H₁₄O) is a functionalized biaryl intermediate characterized by significant steric torsion.[1] Unlike planar biphenyl systems, the ortho-methyl group at position 2 forces the two aromatic rings into a non-planar conformation (dihedral angle > 60°), disrupting
Part 1: Chemical Identity & Physical Properties[1][2]
The physicochemical profile of 3-Acetyl-2-methylbiphenyl is dominated by its lipophilicity and the steric clash between the C2-methyl group and the ortho-protons of the phenyl ring.[1]
| Property | Data | Notes |
| IUPAC Name | 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethan-1-one | Systematic naming prioritizes the ketone.[1] |
| CAS Number | Not Widely Listed | Precursor CAS: 52779-76-7 (3'-Bromo-2'-methylacetophenone).[1][2] |
| Molecular Formula | C₁₅H₁₄O | |
| Molecular Weight | 210.27 g/mol | Calculated: (12.01×15) + (1.008×14) + (15.999×1). |
| Physical State | Viscous Oil / Low-Melting Solid | The steric twist prevents efficient crystal packing compared to planar analogs.[1] |
| Predicted LogP | 3.90 ± 0.4 | Highly lipophilic; requires organic co-solvents for biological assays. |
| H-Bond Acceptors | 1 (Ketone Oxygen) | |
| Rotatable Bonds | 2 | The biaryl axis and the acetyl group. |
Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)
Senior Scientist Insight: The synthesis of 3-Acetyl-2-methylbiphenyl is not a trivial Suzuki coupling due to the steric hindrance at the C2 position.[1] Standard conditions (Pd(PPh₃)₄/Na₂CO₃) often result in sluggish kinetics or homocoupling. The protocol below utilizes SPhos , a bulky, electron-rich Buchwald ligand designed to facilitate oxidative addition and reductive elimination in sterically demanding substrates.[1]
Reaction Scheme
Precursors:
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Electrophile: 3'-Bromo-2'-methylacetophenone (CAS: 52779-76-7)[1]
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Nucleophile: Phenylboronic acid (CAS: 98-80-6)[1]
Optimized Protocol
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Reagent Loading:
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3'-Bromo-2'-methylacetophenone: 1.0 equiv (e.g., 2.13 g, 10 mmol)[1]
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Phenylboronic acid: 1.2 equiv (1.46 g, 12 mmol)
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Potassium Phosphate (K₃PO₄): 2.0 equiv (Tribasic, anhydrous)
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Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)
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Solvent: Toluene : Water (10:1 ratio)
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Procedure:
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Step 1 (Degassing): Charge a Schlenk flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x). Add solvents and sparge with Argon for 15 minutes. Critical: Oxygen creates homocoupling byproducts.[1]
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Step 2 (Catalyst Addition): Add Pd(OAc)₂ and SPhos under positive Argon pressure. The solution should turn a characteristic dark orange/red.
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Step 3 (Reflux): Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes). The starting bromide (Rf ~0.5) should disappear, replaced by the product (Rf ~0.45).
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Step 4 (Workup): Cool to RT. Dilute with Ethyl Acetate (50 mL). Wash with water (2x) and brine (1x). Dry over Na₂SO₄.
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Step 5 (Purification): Flash column chromatography on silica gel. Gradient elution: 0% → 5% EtOAc in Hexanes.
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Self-Validating Checkpoints
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Visual Cue: If the reaction turns black immediately (Pd black precipitation), the ligand was oxidized or insufficient.
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NMR Check: The disappearance of the aryl bromide signal (doublet near 7.6 ppm) and the shift of the acetyl methyl group confirm conversion.
Part 3: Visualization of Synthetic Logic[1]
The following diagram illustrates the synthetic workflow and the steric considerations governing the reaction pathway.
Figure 1: Synthetic workflow highlighting the role of SPhos ligand in overcoming steric hindrance during the Suzuki coupling.
Part 4: Structural Characterization (NMR Prediction)
To validate the structure of 3-Acetyl-2-methylbiphenyl, researchers should look for these specific spectral signatures. The "twist" causes shielding effects on the ortho-protons.[1]
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Reason |
| ¹H NMR | 2.25 | Singlet (3H) | Ar-CH₃ (C2) | Slightly shielded by the orthogonal phenyl ring current.[1] |
| ¹H NMR | 2.58 | Singlet (3H) | -C(O)CH₃ | Typical acetophenone methyl ketone shift. |
| ¹H NMR | 7.25–7.45 | Multiplet (5H) | Phenyl Ring B | Overlapping signals, typical of unsubstituted phenyls. |
| ¹H NMR | 7.60 | Doublet | Ar-H (C4) | Deshielded by the adjacent carbonyl group.[1] |
| ¹³C NMR | 202.1 | Singlet | C =O | Characteristic ketone carbonyl carbon.[1] |
| ¹³C NMR | 17.5 | Singlet | Ar-C H₃ | Methyl carbon attached to the aromatic ring.[1] |
Part 5: Applications in Drug Discovery[1][4]
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Atropisomerism Studies: The 2-methyl group creates a rotational energy barrier.[1] While likely too low for stable atropisomer separation at room temperature (
kcal/mol), it serves as a model for "class 1" atropisomers in kinase inhibitor design. -
Scaffold Diversification: The acetyl group is a versatile "handle."
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Reduction: Yields the chiral alcohol (1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanol).[1]
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Reductive Amination: Introduces amine solubilizing groups.
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Cyclization: Precursor for isoquinoline synthesis via internal cyclization.
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References
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Precursor Identity: Sigma-Aldrich. 3'-Bromo-2'-methylacetophenone (CAS 52779-76-7).[1]
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Suzuki Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Steric Ligand Design: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
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Molecular Weight Calculation: PubChem. Compound Summary for C15H14O.
